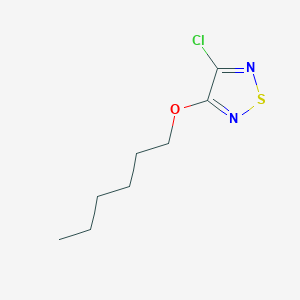![molecular formula C14H12N4 B14272131 6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine CAS No. 135853-34-8](/img/structure/B14272131.png)
6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine is a heterocyclic compound that features a pyrazole ring attached to a bipyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine typically involves the condensation of pyrazole derivatives with bipyridine precursors. One common method includes the reaction of 6-bromomethyl-2,2’-bipyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or bipyridine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction could produce reduced bipyridine derivatives. Substitution reactions can lead to a variety of functionalized bipyridine-pyrazole compounds.
科学的研究の応用
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and structural properties.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyrazole and bipyridine rings. This coordination can influence the electronic properties of the metal center, leading to catalytic activity or changes in reactivity.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination to metal ions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, similar to 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine but lacking the pyrazole moiety.
1,10-Phenanthroline: Another bidentate ligand with a similar coordination environment but a different ring structure.
Pyrazole: A simple heterocyclic compound that forms the basis of the pyrazole moiety in 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine.
Uniqueness
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine is unique due to the combination of the bipyridine and pyrazole rings, which provides a versatile coordination environment and potential for diverse chemical reactivity. This dual functionality makes it a valuable compound in various fields, from catalysis to materials science and medicinal chemistry.
特性
CAS番号 |
135853-34-8 |
|---|---|
分子式 |
C14H12N4 |
分子量 |
236.27 g/mol |
IUPAC名 |
2-(pyrazol-1-ylmethyl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C14H12N4/c1-2-8-15-13(6-1)14-7-3-5-12(17-14)11-18-10-4-9-16-18/h1-10H,11H2 |
InChIキー |
IRBJZIKZQGFVGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CN3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


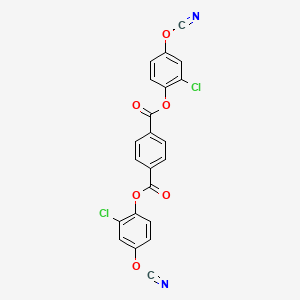
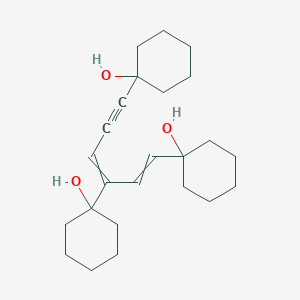

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)

![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
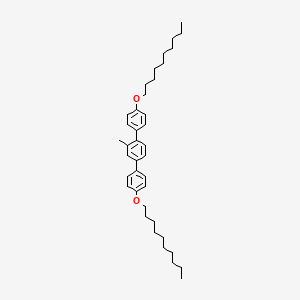
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
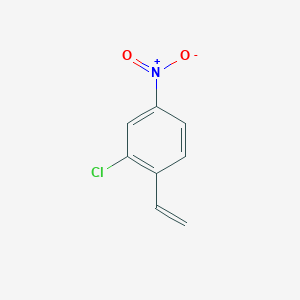
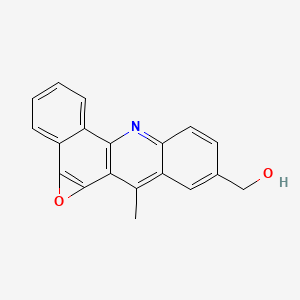
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)

